molecular formula C7H4ClF3N4 B1630966 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 885461-50-7

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1630966
M. Wt: 236.58 g/mol
InChI Key: ZPRYBESGXFDOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H4ClF3N4 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3N4/c1-3-2-4 (8)15-6 (12-3)13-5 (14-15)7 (9,10)11/h2H,1H3 . This indicates the presence of a triazolopyrimidine core with a trifluoromethyl group and a chlorine atom attached.


Chemical Reactions Analysis

As a reactant, this compound is used in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its reactivity or involvement in other chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.58 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Crystal Structures and Molecular Interactions

  • Research on derivatives of 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has demonstrated various molecular arrangements and intermolecular interactions, including hydrogen bonding and π-π interactions. These characteristics are influenced by different substituents, highlighting the compound's potential in crystallography and supramolecular chemistry (Boechat et al., 2014).

Synthetic Applications

  • The compound has been used in the synthesis of various derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, its reactivity has been explored in the formation of different triazolo[1,5-a]pyrimidine structures, which are valuable in medicinal chemistry (Stanovnik et al., 1987).

Application in Medicinal Chemistry

  • Studies have shown that derivatives of this compound can be synthesized for potential applications in medicinal chemistry. It has been used in the creation of analogues and intermediates that are of interest in the development of new pharmaceutical compounds (Tang et al., 2014).

Diverse Chemical Reactions

  • The compound has been utilized in various chemical reactions, including cyclization and rearrangement reactions, demonstrating its flexibility and utility in complex chemical syntheses. This aspect is crucial for the development of new chemical entities in research (Zohdi, 1997).

Structural Analyses

  • The compound and its derivatives have been subjected to extensive structural analyses, including X-ray crystallography and spectroscopic characterization. This provides valuable insight into its molecular properties and potential applications in materials science (Lahmidi et al., 2019).

properties

IUPAC Name

7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-3-2-4(8)15-6(12-3)13-5(14-15)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYBESGXFDOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

885461-50-7
Record name 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.750 g (3.44 mmol) 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and 1.35 mL (14.46 mmol) of phosphorus oxychloride was heated under reflux for 60 minutes, during which time the pinkish solid dissolved gradually with the evolution of hydrogen chloride gas. The resultant dark red solution was distilled under reduced pressure to remove excess phosphorus oxychloride and the residue triturated with ice-water. The resultant aqueous solution was extracted with methylene chloride, the organic layer thus obtained was dried and the solvent was removed to give the desired product. Further washes of the crude residue with methylene chloride gave 0.547 g of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Yield 67.4%. The washed crude was used without purification in the next step.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Citations

For This Compound
6
Citations
N Boechat, LCS Pinheiro, TS Silva, ACC Aguiar… - Molecules, 2012 - mdpi.com
According to the World Health Organization, half of the World’s population, approximately 3.3 billion people, is at risk for developing malaria. Nearly 700,000 deaths each year are …
Number of citations: 66 www.mdpi.com
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org
S Pinheiro, L Pinheiro, TS Silva, ACC Aguiar… - …, 2012 - search.ebscohost.com
According to the World Health Organization, half of the World's population, approximately 3.3 billion people, is at risk for developing malaria. Nearly 700,000 deaths each year are …
Number of citations: 2 search.ebscohost.com
N Boechat, L Pinheiro, TS Silva, ACC Aguiar… - 2012 - arca.fiocruz.br
According to the World Health Organization, half of the World’s population, approximately 3.3 billion people, is at risk for developing malaria. Nearly 700,000 deaths each year are …
Number of citations: 0 www.arca.fiocruz.br
FF Silveira, JO de Souza, LVB Hoelz… - European Journal of …, 2021 - Elsevier
In this work, we designed and synthesized 35 new triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives as P. falciparum inhibitors (3D7 strain). Thirty compounds exhibited …
Number of citations: 21 www.sciencedirect.com
JM Coteron, M Marco, J Esquivias, X Deng… - Journal of medicinal …, 2011 - ACS Publications
Drug therapy is the mainstay of antimalarial therapy, yet current drugs are threatened by the development of resistance. In an effort to identify new potential antimalarials, we have …
Number of citations: 296 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.